3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde
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Overview
Description
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₄O₃S and a molecular weight of 262.32 g/mol . This compound is characterized by the presence of a furan ring, a methoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-furylmethyl mercaptan under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the aldehyde carbon, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzoic acid.
Reduction: 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and thiols.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As a precursor in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde and thiol functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The furan ring and methoxy group contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-{[(2-Furylmethyl)thio]methyl}benzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxybenzaldehyde: Lacks the furan and thiol groups, making it less versatile in synthetic applications.
2-Furylmethyl mercaptan: Lacks the benzaldehyde and methoxy groups, limiting its use as an intermediate.
Uniqueness
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfanylmethyl)-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-16-14-5-4-11(8-15)7-12(14)9-18-10-13-3-2-6-17-13/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNDDNGUOPFBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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